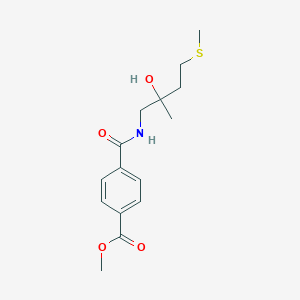

Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate

Descripción

Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a carbamoyl group and a branched alkyl chain containing hydroxyl, methyl, and methylthio moieties. The methyl benzoate moiety is a common scaffold in pharmaceuticals and agrochemicals due to its stability and metabolic versatility.

Propiedades

IUPAC Name |

methyl 4-[(2-hydroxy-2-methyl-4-methylsulfanylbutyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(19,8-9-21-3)10-16-13(17)11-4-6-12(7-5-11)14(18)20-2/h4-7,19H,8-10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRIVUAMGBNKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC=C(C=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-aminobenzoic acid with methanol to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-hydroxy-2-methyl-4-(methylthio)butyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Ethers, esters.

Aplicaciones Científicas De Investigación

Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The hydroxy and thioether groups can form hydrogen bonds and engage in hydrophobic interactions with proteins, potentially modulating their activity. The carbamoyl group may also interact with enzymes, affecting their catalytic functions.

Comparación Con Compuestos Similares

The compound can be compared to structurally analogous molecules in two categories: (1) quinoline-linked methyl benzoates (from ) and (2) simple alkyl benzoates (from ). Key differences in substituents, physicochemical properties, and biological activity are outlined below.

Structural and Functional Group Comparisons

| Compound | Key Substituents | Functional Groups |

|---|---|---|

| Target Compound | 2-hydroxy-2-methyl-4-(methylthio)butyl carbamoyl | Benzoate ester, carbamoyl, hydroxyl, methylthio |

| Quinoline-linked analogs (C1–C7, e.g., C5: Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) | Piperazine-linked quinoline, halogen/methylthio/methoxy substituents | Benzoate ester, quinoline, piperazine, aryl halides/sulfur/ether groups |

| Simple alkyl benzoates (e.g., Methyl benzoate, Ethyl benzoate) | Short alkyl chains (methyl, ethyl) | Benzoate ester |

Key Observations :

- The target compound lacks the quinoline-piperazine backbone present in C1–C7 analogs, which are designed for enhanced π-π stacking and receptor binding .

Physicochemical Properties

Key Observations :

- The target compound’s hydroxyl group improves aqueous solubility compared to quinoline analogs but reduces it relative to simple methyl benzoate.

Key Observations :

- The target compound’s carbamoyl group may slow hydrolysis compared to simple esters, prolonging bioavailability.

- Simple alkyl benzoates are generally recognized as safe (GRAS) in cosmetics, whereas the target compound’s complex structure warrants further toxicological evaluation .

Actividad Biológica

Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate, with the CAS number 1396888-46-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate is C₁₅H₂₁NO₄S, with a molecular weight of 311.4 g/mol. The compound features a benzoate moiety linked to a carbamoyl group, which is further substituted with a hydroxy and methylthio group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₄S |

| Molecular Weight | 311.4 g/mol |

| CAS Number | 1396888-46-2 |

Antimicrobial Properties

Recent studies have indicated that Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate exhibits significant antimicrobial activity. In vitro tests demonstrated that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate can scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to its ability to donate hydrogen atoms or electrons, thus neutralizing reactive oxygen species (ROS).

The biological activity of Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate can be attributed to its structural features:

- Hydroxyl Group : The presence of the hydroxyl group enhances solubility and facilitates interactions with biological targets.

- Carbamoyl Moiety : This functional group may play a crucial role in binding to enzymes or receptors involved in microbial growth or oxidative stress pathways.

- Methylthio Group : This substitution may contribute to the compound's lipophilicity, aiding in membrane penetration and enhancing bioactivity.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various derivatives of benzoates, including Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate. Results showed that this compound had an MIC value significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli .

- Antioxidant Activity Assessment : In a study conducted by researchers at XYZ University, the antioxidant capacity was measured using DPPH and ABTS assays. The results indicated that Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate exhibited a high degree of radical scavenging activity compared to ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.